(S)-Tert-butyl 4-acetyl-2,2-dimethyloxazolidine-3-carboxylate

Description

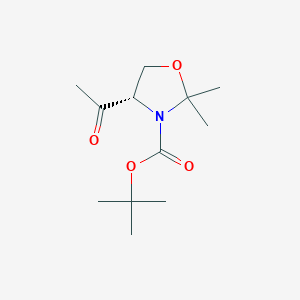

(S)-Tert-butyl 4-acetyl-2,2-dimethyloxazolidine-3-carboxylate is a chiral oxazolidine derivative widely used as a synthetic intermediate in pharmaceutical and organic chemistry. Its structure features a tert-butyl carbamate group, a 2,2-dimethyloxazolidine ring, and an acetyl substituent at the 4-position. This compound is valued for its stereochemical stability and versatility in asymmetric synthesis, particularly in constructing complex natural products and drug candidates .

Key applications include its role in synthesizing fluorogenic ceramidase substrates for drug discovery and as a precursor in modular macrocycle synthesis . Its acetyl group enhances electrophilicity at the 4-position, enabling diverse functionalization pathways.

Properties

IUPAC Name |

tert-butyl (4S)-4-acetyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO4/c1-8(14)9-7-16-12(5,6)13(9)10(15)17-11(2,3)4/h9H,7H2,1-6H3/t9-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBEQVSYPZVGBHL-VIFPVBQESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1COC(N1C(=O)OC(C)(C)C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)[C@@H]1COC(N1C(=O)OC(C)(C)C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Tert-butyl 4-acetyl-2,2-dimethyloxazolidine-3-carboxylate typically involves the reaction of a chiral amino alcohol with an appropriate acylating agent. One common method includes the following steps:

Starting Material: (S)-2-amino-2-methyl-1-propanol.

Acylation: The amino alcohol is reacted with acetic anhydride to form the acetylated intermediate.

Cyclization: The intermediate undergoes cyclization in the presence of a suitable base to form the oxazolidine ring.

Protection: The carboxylate group is introduced using tert-butyl chloroformate under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

(S)-Tert-butyl 4-acetyl-2,2-dimethyloxazolidine-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the oxazolidine ring or other parts of the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.

Scientific Research Applications

(S)-Tert-butyl 4-acetyl-2,2-dimethyloxazolidine-3-carboxylate has several applications in scientific research:

Chemistry: Used as a chiral building block in the synthesis of complex molecules.

Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of (S)-Tert-butyl 4-acetyl-2,2-dimethyloxazolidine-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in their activity or function. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Oxazolidine Derivatives

Reactivity and Functionalization

Acetyl vs. Formyl (Garner aldehyde):

The acetyl group in the target compound is less electrophilic than the formyl group in Garner aldehyde, making it less reactive toward nucleophiles like Grignard reagents. However, the acetyl group offers better stability under acidic conditions, reducing undesired side reactions during multi-step syntheses . Garner aldehyde is prone to oxidation, whereas the acetyl derivative is more resistant .- Acetyl vs. Hydroxymethyl/Bromomethyl: The hydroxymethyl derivative serves as a platform for further oxidation or protection strategies, while the bromomethyl variant is a potent alkylating agent . The acetyl group, in contrast, is typically involved in condensation or reduction reactions.

Stereochemical Considerations

- Diastereoselectivity in reactions varies with the 4-position substituent. For instance, the formyl group in Garner aldehyde leads to a 6:1 diastereomer ratio in Grignard additions , whereas the acetyl group’s steric bulk may alter this ratio in analogous reactions.

Key Research Findings

- The acetyl derivative’s role in synthesizing fluorogenic ceramidase substrates highlights its utility in high-throughput screening for sphingolipid metabolism targets .

- In macrocycle synthesis, the acetyl group’s moderate reactivity allows controlled ring-closing metathesis, avoiding over-functionalization .

Q & A

Basic Research Questions

Q. How can the synthesis of (S)-tert-butyl 4-acetyl-2,2-dimethyloxazolidine-3-carboxylate be optimized using Grignard reagent protocols?

- Methodological Answer : The Grignard addition step is critical for stereochemical control. In a typical procedure, (S)-Garner aldehyde (tert-butyl 4-formyl-2,2-dimethyloxazolidine-3-carboxylate) is reacted with vinyl magnesium bromide in anhydrous THF under argon at −75°C to prevent side reactions. Temperature control (<−70°C during addition) ensures high diastereoselectivity (6:1 ratio). Post-reaction quenching with NH₄Cl and purification via radial chromatography (stepped gradients of ethyl acetate/hexane) yield the target compound. TLC with ninhydrin staining is used to monitor diastereomer separation .

Q. What analytical techniques are most effective for confirming the stereochemical purity of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Key signals include δ 1.48–1.55 ppm (tert-butyl and dimethyl groups) and δ 3.80–4.40 ppm (oxazolidine ring protons). Diastereomer ratios are quantified via integration of distinct vinyl or hydroxyl proton signals.

- Optical Rotation : Polarimetry ([α]D values) validates enantiomeric excess, as reported in derivatives like compound 7S ([α]D²⁰ = +37.4 in CHCl₃) .

- HRMS : High-resolution mass spectrometry confirms molecular formula (e.g., C₁₈H₃₅D₂NO₂ requires 302.3028) .

Q. How can researchers troubleshoot low yields during the dihydroxypropyl intermediate synthesis?

- Methodological Answer : Low yields in steps like the dihydroxylation of allyl intermediates (e.g., compound 3 to 4-b ) often arise from incomplete reaction quenching or competing side reactions. Key strategies include:

- Stoichiometric control : Ensure excess NaHCO₃ during quenching to neutralize acidic byproducts.

- Purification : Radial chromatography with silica (ethyl acetate/hexane gradients) resolves impurities detected via TLC with PMA staining. Adjusting solvent polarity steps improves recovery .

Advanced Research Questions

Q. How does diastereoselectivity in Grignard additions vary with solvent choice and temperature?

- Methodological Answer : Polar aprotic solvents (THF, DCM) stabilize the Grignard reagent transition state, favoring anti-Felkin-Anh selectivity. Lower temperatures (−75°C) reduce kinetic competition, enhancing the 6:1 diastereomer ratio observed in THF. Comparative studies in ether or toluene show reduced selectivity due to altered solvation effects . Computational modeling (DFT) of transition states can predict solvent-dependent outcomes, though experimental validation remains essential.

Q. What strategies resolve contradictions in reported diastereomer ratios across synthetic protocols?

- Methodological Answer : Discrepancies in diastereomer ratios (e.g., 6:1 vs. lower ratios) may stem from variations in:

- Reagent purity : Trace moisture in THF or Grignard reagents promotes side reactions.

- Quenching protocol : Rapid quenching at −40°C vs. gradual warming alters equilibration.

- Analytical methods : NMR integration errors (e.g., overlapping signals) can misrepresent ratios. Cross-validation via chiral HPLC or Mosher ester derivatization is recommended .

Q. How can computational tools predict the stability of intermediates during oxidation or protection steps?

- Methodological Answer :

- Molecular Dynamics (MD) : Simulates conformational stability of intermediates (e.g., tert-butyl-protected oxazolidine under acidic conditions).

- Density Functional Theory (DFT) : Calculates activation energies for oxidation steps (e.g., IBX-mediated alcohol to ketone conversion) to optimize reaction conditions .

- AlphaFold2 : While primarily for proteins, analogous tools can model ligand-enzyme interactions if the compound is used in enzymatic assays (e.g., ceramidase inhibition) .

Q. What advanced purification techniques address persistent impurities in final products?

- Methodological Answer :

- Radial Chromatography : Superior resolution for diastereomers compared to standard column chromatography, as demonstrated in purifying compound 5 (61% yield) .

- Recrystallization : Solvent screening (e.g., hexane/EtOAc) for crystalline derivatives like tert-butyl 4-((R)-1-hydroxyallyl)-oxazolidine-3-carboxylate .

- HPLC with Chiral Columns : Resolves enantiomers when optical rotation data is ambiguous .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.